

Comparative Efficacy of Piperaquine in Sensitive vs. Resistant P. falciparum Strains

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Compound of Interest					
Compound Name:	Piperaquine Phosphate				
Cat. No.:	B1582803	Get Quote			

The following table summarizes the pharmacodynamic parameters of piperaquine against a sensitive (P. falciparum NF54) and a resistant (P. falciparum RF12) strain, as determined by growth inhibition and viability (PRR) assays.

Parameter	P. falciparum NF54 (Sensitive)	P. falciparum RF12 (Resistant)	Fold Change	Reference
IC50 (nM)	7.8	19.3	2.5	[3]
PRR Assay Outcome	Rapid parasite reduction	Increase in viable parasites	N/A	[2]

Experimental Protocols In Vitro Piperaquine Growth Inhibition Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of piperaquine.

- Parasite Culture: Asynchronously growing P. falciparum cultures (NF54 or RF12) are maintained in standard culture conditions.
- Assay Preparation: Cultures are diluted to a parasitemia of 0.3% and a hematocrit of 1.25%.



- Drug Exposure: Parasites are exposed to a range of piperaquine concentrations (typically a 64-fold range) in 96-well plates.
- Incubation: Plates are incubated for 48 hours under standard culture conditions.
- Radiolabeling: 0.25 μCi of [³H]hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.[2]
- Harvesting and Measurement: The assay is terminated by freezing the plates at -20°C. The incorporation of [3H]hypoxanthine is measured to determine parasite growth inhibition.[2]

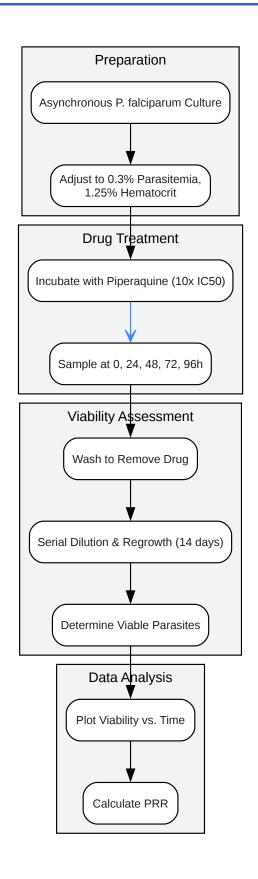
In Vitro Parasite Reduction Ratio (PRR) Assay

This assay assesses the viability of parasites following drug treatment. The following protocol is based on the PRR assay V2.[2][3][9]

- Parasite Culture: Asynchronous P. falciparum cultures (NF54 or RF12) are used.
- Assay Initiation: Cultures are adjusted to 0.3% parasitemia and 1.25% hematocrit.[2][3]
- Drug Incubation: Culture aliquots are incubated in 6-well plates with piperaquine at a concentration corresponding to 10 times the IC50 of the respective strain.[2][3]
- Drug Replenishment: The drug and medium are replenished every 24 hours.[9][10]
- Sampling: At specified time points (e.g., 0, 24, 48, 72, 96, and 120 hours), an aliquot of the culture is taken.[9]
- Drug Washout: The collected parasites are washed three times to remove the drug.
- Limiting Dilution: The drug-free parasites are serially diluted and incubated in 96-well plates for 14 days to allow viable parasites to regrow.[9]
- Viability Assessment: The number of viable parasites at each time point is determined by identifying the highest dilution that still shows parasite growth.[9]

Visualizations

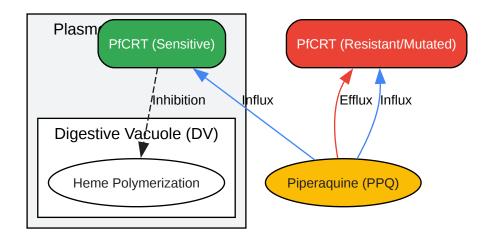




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Caption: Workflow of the in vitro Parasite Reduction Ratio (PRR) assay.





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Caption: Simplified diagram of piperaguine action and resistance mechanism via PfCRT.

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References

- 1. malariaworld.org [malariaworld.org]
- 2. Incomplete Plasmodium falciparum growth inhibition following piperaquine treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Incomplete Plasmodium falciparum growth inhibition following piperaquine treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Piperaquine-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria PMC [pmc.ncbi.nlm.nih.gov]
- 8. An investigation of the mechanisms of piperaquine resistance in Plasmodium falciparum malaria [repository.cam.ac.uk]
- 9. The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of Plasmodium falciparum Viability after Antimalarial Treatment In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P. falciparum In Vitro Killing Rates Allow to Discriminate between Different Antimalarial Mode-of-Action PMC [pmc.ncbi.nlm.nih.gov]
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